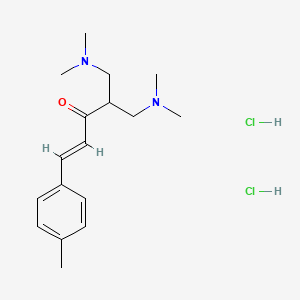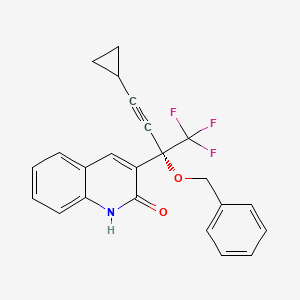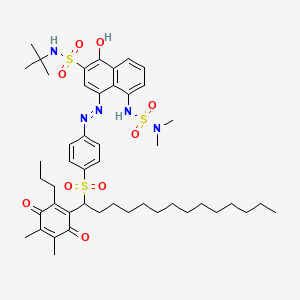
Dexafen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexafen is a compound used in various medical and industrial applications. It is known for its effectiveness in treating symptoms related to allergies, colds, and other respiratory conditions. This compound is a combination of dexbrompheniramine maleate and pseudoephedrine sulfate, which work together to relieve symptoms such as runny nose, sneezing, and congestion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dexafen involves the preparation of its two main components: dexbrompheniramine maleate and pseudoephedrine sulfate. Dexbrompheniramine maleate is synthesized through a series of chemical reactions involving bromination and amination of pheniramine. Pseudoephedrine sulfate is prepared by the reduction of ephedrine or its derivatives, followed by sulfation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the precise mixing of dexbrompheniramine maleate and pseudoephedrine sulfate in specific ratios to ensure the efficacy and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dexafen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of this compound components can lead to the formation of active metabolites.
Substitution: Substitution reactions involving this compound can result in the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from the chemical reactions of this compound include its active metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction of the parent compound .
Applications De Recherche Scientifique
Dexafen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of various chemical reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent in treating respiratory conditions.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergies, colds, and other respiratory conditions.
Industry: Utilized in the formulation of over-the-counter medications and other pharmaceutical products
Mécanisme D'action
Dexafen exerts its effects through the combined action of dexbrompheniramine maleate and pseudoephedrine sulfate. Dexbrompheniramine maleate is an antihistamine that blocks the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine sulfate is a decongestant that works by constricting blood vessels in the nasal passages, reducing swelling and congestion .
Comparaison Avec Des Composés Similaires
Dexafen is unique in its combination of dexbrompheniramine maleate and pseudoephedrine sulfate, which provides both antihistamine and decongestant effects. Similar compounds include:
Dexketoprofen: An NSAID used for pain relief and inflammation.
Dexamethasone: A corticosteroid used for its anti-inflammatory and immunosuppressant properties.
Dexbrompheniramine: An antihistamine used alone for treating allergic conditions .
This compound stands out due to its dual-action mechanism, making it highly effective in treating a wide range of respiratory symptoms.
Propriétés
Numéro CAS |
96686-64-5 |
|---|---|
Formule moléculaire |
C59H86Cl2FNO7 |
Poids moléculaire |
1011.2 g/mol |
Nom IUPAC |
benzyl-dodecyl-dimethylazanium;4-chlorophenol;(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;5-methyl-2-propan-2-ylphenol;chloride |
InChI |
InChI=1S/C22H29FO5.C21H38N.C10H14O.C6H5ClO.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-7(2)9-5-4-8(3)6-10(9)11;7-5-1-3-6(8)4-2-5;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;13-15,17-18H,4-12,16,19-20H2,1-3H3;4-7,11H,1-3H3;1-4,8H;1H/q;+1;;;/p-1/t12?,15-,16-,17?,19-,20-,21?,22-;;;;/m0..../s1 |
Clé InChI |
RRQAFKDLLNSONH-RIWODDSKSA-M |
SMILES isomérique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


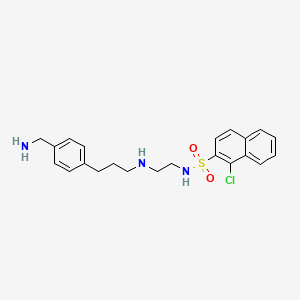

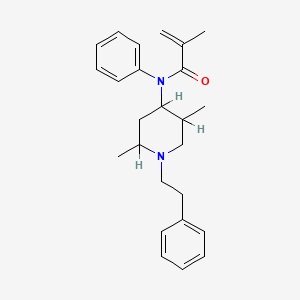

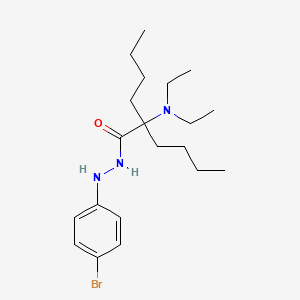
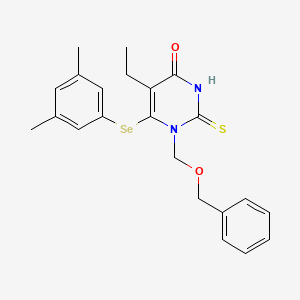
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
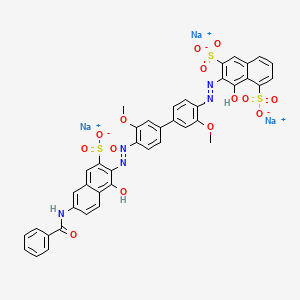
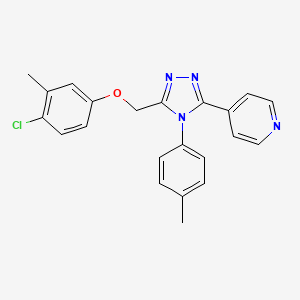
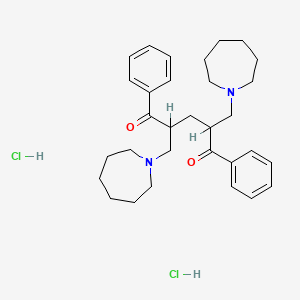
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
